molecular formula C17H18N2O4S B2821132 4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040696-97-6

4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B2821132
CAS No.: 1040696-97-6
M. Wt: 346.4
InChI Key: JEZRKQQYUXLFQO-UHFFFAOYSA-N
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Description

4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a phenyl group, and a hexahydrothieno[3,4-b]pyrazin-2(1H)-one core with a 6,6-dioxide functional group. Its distinct chemical structure makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic reactions. The process often starts with the preparation of the hexahydrothieno[3,4-b]pyrazin-2(1H)-one core, followed by the introduction of the furan-2-ylmethyl and phenyl groups. The final step involves the oxidation to form the 6,6-dioxide functional group. Common reagents used in these reactions include various organic solvents, catalysts, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods help in achieving higher yields and purity while reducing the reaction time and cost.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the furan or phenyl rings.

Scientific Research Applications

4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide include:

  • 3-fluoro-7-hydroxy-chroman-2,4-dione
  • Tirzepatide
  • Various heterocyclic compounds with similar core structures

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features

Properties

IUPAC Name

1-(furan-2-ylmethyl)-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17-10-18(9-14-7-4-8-23-14)15-11-24(21,22)12-16(15)19(17)13-5-2-1-3-6-13/h1-8,15-16H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZRKQQYUXLFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=O)CN2CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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